

Introduction: A Key Building Block in Synthetic Chemistry

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Compound of Interest

Compound Name: *Tert-butyl 4-cyanophenylcarbamate*

Cat. No.: *B136591*

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Tert-butyl 4-cyanophenylcarbamate is a bifunctional organic molecule featuring a nitrile group and a Boc-protected aniline. This unique combination makes it an invaluable intermediate in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group serves as an effective protecting group for the amine, rendering it inert to a wide range of reaction conditions under which the nitrile or aromatic ring can be modified.^[1] The stability of the Boc group, coupled with its straightforward removal under acidic conditions, allows for selective and controlled chemical transformations, a cornerstone of complex molecule synthesis in drug discovery.^{[1][2]}

The presence of the cyano group offers a versatile chemical handle for further functionalization. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles, providing a gateway to a diverse array of molecular scaffolds. Consequently, **Tert-butyl 4-cyanophenylcarbamate** is frequently employed as a precursor in the synthesis of pharmacologically active compounds, including enzyme inhibitors and receptor antagonists.^[3]

Physicochemical & Structural Properties

Accurate knowledge of a compound's properties is fundamental for its use in research and development. The key physicochemical data for **Tert-butyl 4-cyanophenylcarbamate** are summarized below.

Table 1: Core Properties of **Tert-butyl 4-cyanophenylcarbamate**

Property	Value	Source
Molecular Weight	218.25 g/mol	[4][5]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₂	[4][5]
IUPAC Name	tert-butyl N-(4-cyanophenyl)carbamate	[4]
CAS Number	143090-18-0	[5]
Physical State	Solid (Yellow or White)	[6]
Melting Point	97-99 °C	[6]
SMILES	CC(C) (C)OC(=O)NC1=CC=C(C=C1) C#N	[4]
InChIKey	CPIRTCVNDVQQLE- UHFFFAOYSA-N	[4]

Molecular Structure

The structure consists of a central phenyl ring substituted with a cyano group and a carbamate-protected amino group.

Caption: Chemical structure of **Tert-butyl 4-cyanophenylcarbamate**.

Synthesis and Purification Protocol

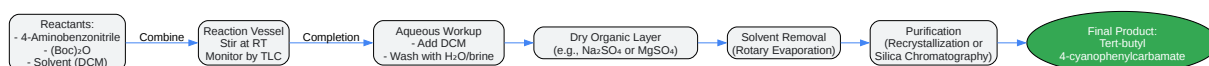
The most common and efficient synthesis of **Tert-butyl 4-cyanophenylcarbamate** involves the N-tert-butoxycarbonylation of 4-aminobenzonitrile. This reaction utilizes di-tert-butyl dicarbonate, commonly known as (Boc)₂O or Boc anhydride, as the Boc-donating reagent.

Causality Behind Experimental Choices

- **Reagent Choice:** 4-Aminobenzonitrile is the logical starting material as it contains the core cyanophenylamine structure. (Boc)₂O is the standard reagent for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed during workup.

- Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are typically used to dissolve the reactants without interfering with the reaction.[6]
- Catalyst/Base: While the reaction can proceed without a catalyst, a non-nucleophilic base like triethylamine or a catalyst like 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, particularly if the amine is weakly nucleophilic.[7]
- Purification: The product has moderate polarity. Purification is often achieved by simple filtration if the product precipitates, or by column chromatography on silica gel for higher purity, using a solvent system like ethyl acetate/hexane.[6]

Experimental Workflow Diagram



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Caption: General workflow for the synthesis of **Tert-butyl 4-cyanophenylcarbamate**.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for N-Boc protection.[5]

- Preparation: To a solution of 4-aminobenzonitrile (1 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol).
- Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
- Workup: Once the reaction is complete, add DCM (10 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and then with brine (1 x 10 mL).

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography to yield the pure product.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Researchers should expect to see characteristic signals confirming the presence of all key functional groups.

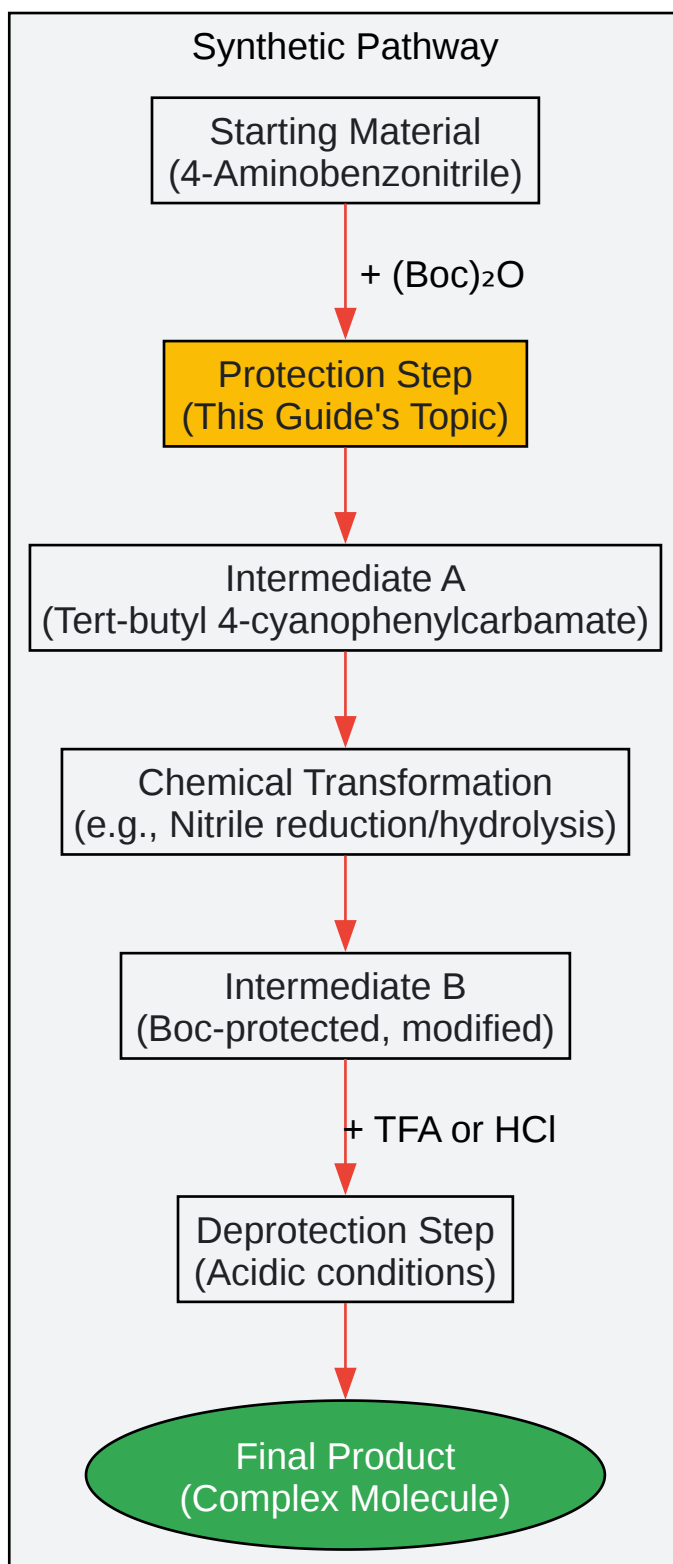
- **^1H NMR (Proton Nuclear Magnetic Resonance):** This is a primary tool for structural confirmation. The spectrum should show a large singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. Aromatic protons will appear in the 7.5-7.7 ppm region, typically as two doublets characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the N-H proton will also be present, typically around 9.9 ppm in DMSO- d_6 .
[6]
- **^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):** This technique confirms the carbon framework. Key signals include the quaternary carbon of the tert-butyl group (~28 ppm), the Boc carbonyl carbon (~152 ppm), and carbons of the aromatic ring and nitrile group.
[6]
- **IR (Infrared) Spectroscopy:** IR spectroscopy is used to identify functional groups. Expect to see a sharp, strong absorption around $2220\text{-}2240\text{ cm}^{-1}$ for the $\text{C}\equiv\text{N}$ (nitrile) stretch, and strong absorptions in the $1680\text{-}1720\text{ cm}^{-1}$ region for the $\text{C}=\text{O}$ (carbamate) stretch. An N-H stretch will also be visible around $3200\text{-}3400\text{ cm}^{-1}$.
- **MS (Mass Spectrometry):** Mass spectrometry confirms the molecular weight of the compound. An ESI-MS spectrum will typically show the $[\text{M}+\text{Na}]^+$ adduct.
[6]

Applications in Research and Drug Development

The utility of **Tert-butyl 4-cyanophenylcarbamate** stems from its role as a protected building block, enabling complex synthetic strategies.

Logical Role in Multi-Step Synthesis

The core value of this compound is to allow chemists to perform reactions on or derived from the nitrile group without unintended side reactions at the more reactive amino group.



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Caption: Role as a protected intermediate in a synthetic pathway.

Key Application Areas:

- **Precursor for Biologically Active Molecules:** The compound is a documented precursor in the synthesis of molecules with anti-inflammatory activity.^[3] By transforming the cyano group and later deprotecting the amine, chemists can introduce complex functionalities required for biological targeting.
- **Palladium-Catalyzed Cross-Coupling:** The Boc-protected aniline can participate in palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, to form more complex biaryl or triarylamine structures, which are common motifs in materials science and medicinal chemistry.^[2]
- **Development of Enzyme Inhibitors:** The rigid phenylnitrile scaffold can be elaborated into structures that fit into the active sites of enzymes. The Boc-protected amine allows for the sequential addition of other pharmacophoric features.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

- **Hazard Identification:** The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).^[4] It may also cause skin and serious eye irritation.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.^[8]
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- **Storage:** Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.^{[8][10]}

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